molecular formula C10H14ClN3 B596926 3-Chloro-4-(piperazin-1-yl)aniline CAS No. 1225221-12-4

3-Chloro-4-(piperazin-1-yl)aniline

Cat. No. B596926
CAS RN: 1225221-12-4
M. Wt: 211.693
InChI Key: AYFVRBCMOJCHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperazin-1-yl)aniline is a chemical compound with the molecular formula C10H14ClN3 . It has been found to exhibit diverse pharmacological profiles such as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(piperazin-1-yl)aniline consists of a benzene ring substituted with a chlorine atom and a piperazine ring . The exact 3D conformer and other structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

3-Chloro-4-(piperazin-1-yl)aniline has a molecular weight of 211.693. Other physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Antifungal Agents

“3-Chloro-4-(piperazin-1-yl)aniline” has been used in the synthesis of potential antifungal agents . A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Organic Intermediate

This compound is an important organic intermediate . It can be used in the fields of agrochemical, pharmaceutical, and dyestuff .

Anticancer Agents

Research has shown that derivatives of “3-Chloro-4-(piperazin-1-yl)aniline” play an indispensable part in effective migration and invasion of prostate, ovarian, pancreatic, and glioma cancer cell lines . This confirms the scientific rationale for further development of these inhibitors as anticancer agents .

Antipsychotic Drugs

Piperazine derivatives, such as “3-Chloro-4-(piperazin-1-yl)aniline”, have a wide range of biological activities . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Apoptosis Inducers

Some derivatives of “3-Chloro-4-(piperazin-1-yl)aniline” have been found to induce apoptosis in certain cell lines . For example, compound 10ec induced the apoptosis of BT-474 cells .

Antiviral Agents

Piperazine derivatives, including “3-Chloro-4-(piperazin-1-yl)aniline”, have been studied for their antiviral properties .

Anti-HIV-1 Agents

“3-Chloro-4-(piperazin-1-yl)aniline” and its derivatives have been studied for their potential anti-HIV-1 activity .

MC4 Receptor Agonistic Activity

Piperazine derivatives, such as “3-Chloro-4-(piperazin-1-yl)aniline”, have been found to exhibit MC4 receptor agonistic activity .

properties

IUPAC Name

3-chloro-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVRBCMOJCHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(piperazin-1-yl)aniline

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